molecular formula C10H7BrClN B1529803 5-Bromo-3-chloro-1-methylisoquinoline CAS No. 1215767-97-7

5-Bromo-3-chloro-1-methylisoquinoline

Cat. No.: B1529803
CAS No.: 1215767-97-7
M. Wt: 256.52 g/mol
InChI Key: SVVSBMLHQHCAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-1-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Synthesis Applications

Isoquinoline derivatives have been utilized in catalytic synthesis processes. For instance, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under thermal and solvent-free conditions, highlighting the role of isoquinoline-related compounds in facilitating efficient chemical reactions (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).

Synthetic Methodology Development

Research has focused on the regioselective monobromination of isoquinoline, leading to derivatives like 5-bromoisoquinoline. This process emphasizes the importance of halogenated isoquinolines in synthetic chemistry, offering insights into the manipulation of these compounds to achieve specific structural goals (W. Brown, A. Gouliaev, 2004).

Photochromic Material Development

The synthesis of photochromic materials, such as spiropyrans and spirooxazines, from 5-bromo- or 5-chloro-8-hydroxyquinoline derivatives, showcases the application of bromo-chloro isoquinolines in developing materials with unique optical properties. These compounds undergo thermal and photo-induced isomerization, making them valuable for creating responsive materials (N. A. Voloshin et al., 2008).

Drug Discovery and Development

Halogenated isoquinolines serve as key intermediates in drug discovery, particularly in the synthesis of compounds with potential therapeutic applications. For example, the synthesis of competitive AMPA receptor antagonists demonstrates the crucial role of bromoisoquinoline derivatives in the development of new pharmaceuticals (Geng Min, 2011).

Corrosion Inhibition

Research into novel 8-hydroxyquinoline derivatives, including those with bromo-substituents, has revealed their effectiveness as acid corrosion inhibitors for mild steel. This indicates the potential of bromo-chloro isoquinoline derivatives in materials science, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

5-bromo-3-chloro-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVSBMLHQHCAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-amino-3-chloro-1-methylisoquinoline (460 mg, 2.4 mmol) in HBr (48%, 6 mL) and water (3 mL) at 0° C. was added slowly NaNO2 (165 mg, 2.4 mmol) in water (3 mL). The reaction was stirred at 0° C. for 10 minutes, then the excess NaNO2 was quenched by addition of a small amount of urea. The diazonium solution was then added slowly to a stirred solution of CuBr (411 mg, 2.9 mmol) in HBr (48%, 4 mL) at 75° C. The mixture was stirred for an additional 5 minutes at 75° C., then at room temperature for 18 hours. The mixture was poured onto crushed ice, adjusted to pH 9 with NH4OH, then extracted with EtOAc. The combined organics were washed with water then saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 10% EtOAc/hexanes to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 8.09 (d, J=6.0 Hz, 1H), 7.98 (d, J=6.0 Hz, 1H); 7.97 (s, 1H), 7.44 (t, J=6.0 Hz, 1H); 2.98 (s, 3H). LC1: 2.68 min, (M+H): 256.
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460 mg
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165 mg
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6 mL
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3 mL
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3 mL
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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